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Compound of Interest

Compound Name: Eclalbasaponin I

Cat. No.: B189427 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Eclalbasaponin I, a bioactive oleanane-type triterpenoid saponin isolated from the medicinal

plant Eclipta prostrata (L.) L., has garnered significant interest within the scientific community

for its potential therapeutic properties. The precise structural elucidation of such complex

natural products is paramount for understanding their mechanism of action and for further drug

development endeavors. This technical guide provides a comprehensive interpretation of the

spectroscopic data of Eclalbasaponin I, focusing on Nuclear Magnetic Resonance (NMR),

Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document serves as a detailed

reference for researchers and professionals involved in natural product chemistry,

pharmacology, and drug discovery.

Molecular Structure
Eclalbasaponin I is a glycoside of echinocystic acid. Its structure was elucidated through

extensive spectroscopic analysis.

Spectroscopic Data Analysis
The structural determination of Eclalbasaponin I is reliant on the synergistic interpretation of

data from various spectroscopic techniques. Each method provides unique insights into the
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molecular framework of the compound.

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition

of Eclalbasaponin I.

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-

MS) is a common technique for the analysis of triterpenoid saponins. The sample is dissolved

in a suitable solvent, such as methanol, and introduced into the mass spectrometer. The

instrument is typically operated in negative ion mode, as saponins readily form [M-H]⁻ ions.

Data Interpretation: The mass spectrum of Eclalbasaponin I shows a prominent

pseudomolecular ion peak which allows for the determination of its molecular formula.

Ion Observed m/z Calculated m/z Molecular Formula

[M-H]⁻ 795 795.4615 C₄₂H₆₈O₁₄

The high-resolution mass measurement provides strong evidence for the elemental

composition of C₄₂H₆₈O₁₄, which corresponds to a molecular weight of 796.99 g/mol .

Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups present in Eclalbasaponin I.

Experimental Protocol: The IR spectrum is typically recorded using a Fourier Transform

Infrared (FTIR) spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet

or analyzed as a thin film.

Data Interpretation: The IR spectrum of Eclalbasaponin I displays characteristic absorption

bands that indicate the presence of specific functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad
O-H stretching (hydroxyl

groups)

~2930 Strong C-H stretching (aliphatic)

~1730 Strong C=O stretching (ester)

~1640 Medium C=C stretching (alkene)

~1070 Strong
C-O stretching (glycosidic

bonds and alcohols)

The broad absorption around 3400 cm⁻¹ is indicative of the numerous hydroxyl groups in the

sugar moieties and on the aglycone. The strong peak around 1730 cm⁻¹ suggests the

presence of an ester linkage, and the band at approximately 1640 cm⁻¹ corresponds to the

C=C double bond in the oleanane skeleton.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structure elucidation of complex

organic molecules like Eclalbasaponin I. A combination of one-dimensional (¹H and ¹³C) and

two-dimensional (COSY, HSQC, HMBC) NMR experiments is required for unambiguous

assignment of all proton and carbon signals.

Experimental Protocol: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400

MHz or higher). The sample is dissolved in a deuterated solvent, typically methanol-d₄

(CD₃OD) or pyridine-d₅. Chemical shifts (δ) are reported in parts per million (ppm) relative to

the solvent signal or an internal standard like tetramethylsilane (TMS).

¹H NMR Data: The ¹H NMR spectrum provides information about the different types of protons

and their chemical environment.

¹³C NMR Data: The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their

types (methyl, methylene, methine, quaternary).

Table of ¹H and ¹³C NMR Spectroscopic Data for Eclalbasaponin I (in CD₃OD):
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Position δC (ppm) δH (ppm) (J in Hz)

Aglycone (Echinocystic Acid)

1 39.8 0.95, 1.65 (m)

2 27.2 1.90, 2.05 (m)

3 90.8 3.20 (dd, J=11.5, 4.5)

4 39.9 -

5 56.8 0.75 (d, J=11.0)

6 19.4 1.50, 1.60 (m)

7 33.8 1.40, 1.55 (m)

8 40.6 1.95 (m)

9 47.9 1.60 (m)

10 37.8 -

11 24.5 1.95 (m)

12 123.4 5.35 (t-like, J=3.5)

13 145.0 -

14 42.6 -

15 36.8 1.80, 2.30 (m)

16 75.2 4.55 (br s)

17 48.4 -

18 42.2 3.00 (dd, J=13.5, 4.0)

19 47.6 1.60, 1.80 (m)

20 31.5 1.20, 1.50 (m)

21 34.8 1.55, 1.90 (m)

22 33.8 1.90, 2.00 (m)
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23 28.8 1.00 (s)

24 17.2 0.80 (s)

25 16.3 0.85 (s)

26 18.0 0.90 (s)

27 26.8 1.37 (s)

28 177.3 -

29 33.8 0.98 (s)

30 24.5 0.92 (s)

Glucosyl Unit at C-3

1' 106.7 4.34 (d, J=7.8)

2' 75.6 3.25 (m)

3' 78.4 3.35 (m)

4' 71.5 3.30 (m)

5' 78.0 3.40 (m)

6' 62.7
3.68 (dd, J=12.0, 5.4), 3.84

(dd, J=12.0, 1.8)

Glucosyl Unit at C-28

1'' 95.7 5.37 (d, J=7.8)

2'' 74.0 3.30 (m)

3'' 78.8 3.45 (m)

4'' 71.2 3.35 (m)

5'' 78.4 3.50 (m)

6'' 62.5
3.70 (dd, J=12.0, 5.4), 3.87

(dd, J=12.0, 2.4)
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Note: Chemical shifts are referenced to the solvent signal of CD₃OD. Assignments are based

on 2D NMR data.

2D NMR Data Interpretation:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings

within the same spin system. For Eclalbasaponin I, COSY correlations are crucial for

tracing the proton networks within the aglycone rings and the sugar moieties, confirming the

connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly

bonded proton and carbon atoms. This is essential for assigning the carbon signals based on

the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations

(typically over 2-3 bonds) between protons and carbons. This experiment is pivotal for

connecting different spin systems and for identifying the attachment points of the sugar units

to the aglycone. Key HMBC correlations for Eclalbasaponin I include:

The anomeric proton of the first glucose (H-1' at δ 4.34) shows a correlation to the C-3 of

the aglycone (δ 90.8), confirming the glycosylation site.

The anomeric proton of the second glucose (H-1'' at δ 5.37) correlates with the carbonyl

carbon of the carboxyl group at C-28 (δ 177.3), indicating an ester linkage.

Workflow for Spectroscopic Data Interpretation
The logical flow for elucidating the structure of a natural product like Eclalbasaponin I using

spectroscopic data is visualized in the following diagram.
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Caption: Workflow for the isolation and structure elucidation of Eclalbasaponin I.

Conclusion
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The comprehensive analysis of spectroscopic data from Mass Spectrometry, Infrared

Spectroscopy, and a suite of one- and two-dimensional NMR experiments allows for the

unambiguous structural determination of Eclalbasaponin I. The interpretation of this data

confirms the identity of the aglycone as echinocystic acid and establishes the nature and

attachment points of the two glucosyl units. This detailed spectroscopic guide serves as a

valuable resource for researchers in the field of natural product chemistry and drug

development, providing a foundational understanding of the structural characteristics of this

promising bioactive compound.

To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
Interpretation of Eclalbasaponin I]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189427#eclalbasaponin-i-spectroscopic-data-
interpretation-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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